

# Application Notes and Protocols for Sensory Panel Evaluation of Ethyl Maltol

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## Compound of Interest

Compound Name: Ethyl Maltol

Cat. No.: B125961

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## Introduction

**Ethyl maltol** (2-ethyl-3-hydroxy-4-pyrone) is a synthetic flavoring substance widely utilized in the food, beverage, and pharmaceutical industries to impart and enhance sweet, caramel-like, and fruity aromas and tastes.[1][2] Its sensory profile is often described with notes of cotton candy, jammy strawberry, and burnt sugar.[1] With a potency four to six times greater than its naturally occurring analogue, maltol, even small concentrations of **ethyl maltol** can significantly impact the sensory characteristics of a product.[1] It is employed to boost perceived sweetness, harmonize and round out flavor profiles, and mask undesirable off-notes such as bitterness.[3]

These application notes provide detailed protocols for the sensory panel evaluation of **ethyl maltol**, including threshold testing and descriptive analysis. The methodologies are designed to provide a comprehensive understanding of its sensory properties for applications in research, product development, and quality control.

## Quantitative Data Summary

The following tables summarize key quantitative data related to the sensory properties of **ethyl maltol**.

Table 1: Sensory Thresholds of **Ethyl Maltol**

Threshold Type	Medium	Value
Odor Threshold	Air	< 10 ppb
Taste Detection Threshold (Estimated)	Water	1.4 mg/L

Table 2: Illustrative Quantitative Descriptive Analysis (QDA) Profile of **Ethyl Maltol** in Aqueous Solution

Sensory Attribute	Definition	Intensity Score (0-15 scale) at 20 ppm	Intensity Score (0-15 scale) at 50 ppm
Aroma			
Cotton Candy	The characteristic sweet, spun-sugar aroma associated with cotton candy.	7	11
Caramellic	The aroma of heated or burnt sugar, reminiscent of caramel.	5	9
Jammy Fruit	A sweet, cooked fruit aroma, similar to that of strawberry jam.	4	7
Flavor			
Sweet	The fundamental taste sensation elicited by sugars.	8	12
Burnt Sugar	The characteristic taste of caramelized sugar with slightly bitter notes.	4	8
Strawberry-like	A flavor reminiscent of fresh or cooked strawberries.	3	6
Astringent	A drying, puckering sensation in the mouth.	1	2
Aftertaste			
Lingering Sweetness	The perception of sweetness that	6	10

remains after the  
sample has been  
expectorated or  
swallowed.

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Note: The intensity scores in Table 2 are illustrative and would be determined experimentally by a trained sensory panel.

## Experimental Protocols

### Panelist Selection and Training

A panel of 8-12 individuals should be selected based on their sensory acuity, ability to discriminate between different tastes and aromas, and verbal fluency. Panelists should undergo training to familiarize themselves with the sensory characteristics of **ethyl maltol** and the specific evaluation procedures. Training should include the recognition of and intensity scaling of the primary sensory attributes of **ethyl maltol**.

### Sample Preparation

**Ethyl maltol** is sparingly soluble in water but soluble in ethanol and propylene glycol.[4] For sensory evaluation, stock solutions should be prepared by dissolving **ethyl maltol** in a small amount of ethanol before diluting with deionized, odor-free water to the desired concentrations. It is crucial to also prepare a blank sample containing the same concentration of ethanol as the test samples to serve as a control. All samples should be presented to panelists at a controlled room temperature (approximately 22°C) in coded, identical containers.

### Protocol for Determination of Detection Threshold

This protocol is based on the ASTM E679-19 standard, which outlines a forced-choice ascending concentration series method.[5][6][7]

Objective: To determine the lowest concentration of **ethyl maltol** that can be reliably detected.

Method: 3-Alternative Forced-Choice (3-AFC) Test.[8][9]

Materials:

- A series of **ethyl maltol** solutions in ascending concentrations (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/L in deionized water). The concentration steps should be geometric.
- Deionized, odor-free water (blank).
- Coded tasting vessels.

#### Procedure:

- Panelists are presented with three coded samples at each concentration level. Two of the samples are blanks (water), and one contains the **ethyl maltol** solution.
- The position of the **ethyl maltol** sample within the trio is randomized for each panelist and each concentration level.
- Panelists are instructed to taste each sample from left to right and identify the "odd" sample.
- A forced-choice procedure is used, meaning panelists must choose one sample, even if they are uncertain.
- There is a mandatory rest period with water for palate cleansing between each set of samples.
- The test proceeds from the lowest to the highest concentration.
- An individual's threshold is considered the concentration at which they correctly identify the odd sample in two consecutive presentations.
- The group threshold is calculated as the geometric mean of the individual thresholds.

## Protocol for Quantitative Descriptive Analysis (QDA)

Objective: To identify, describe, and quantify the sensory attributes of **ethyl maltol**.

Method: Quantitative Descriptive Analysis (QDA).

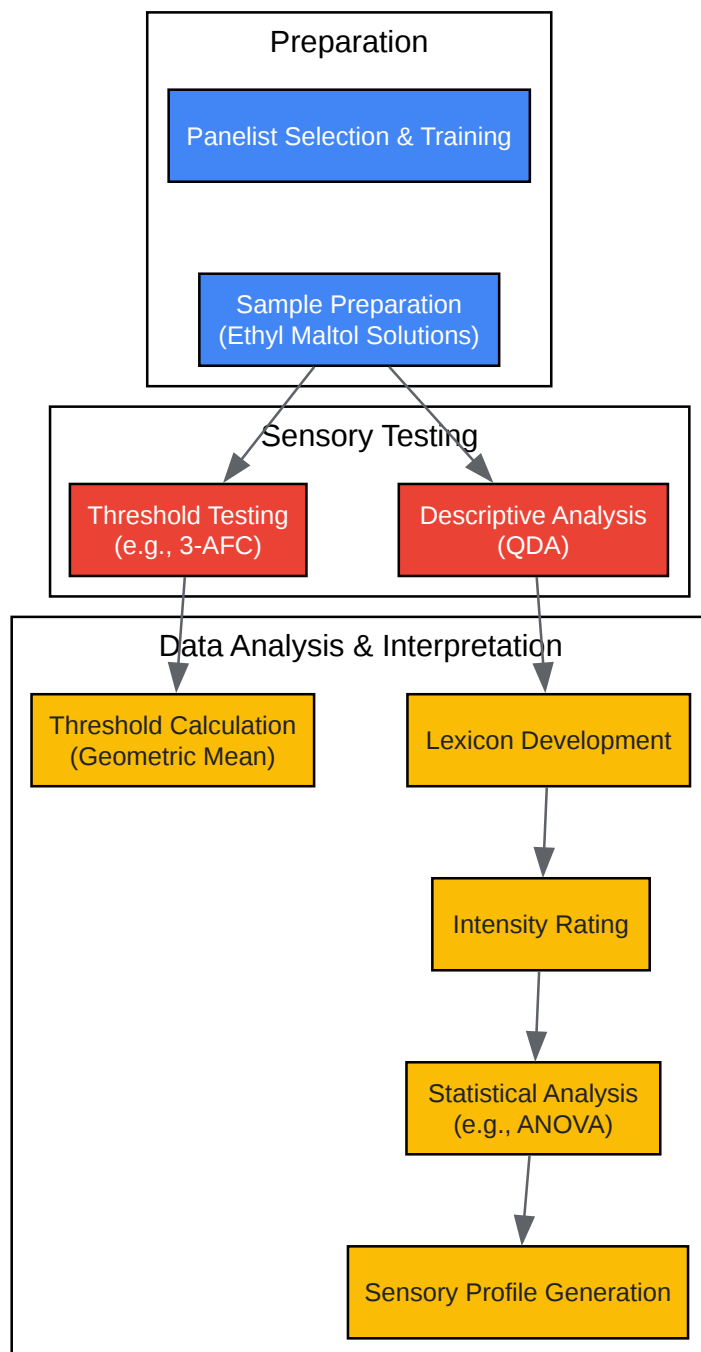
#### Procedure:

- Lexicon Development:

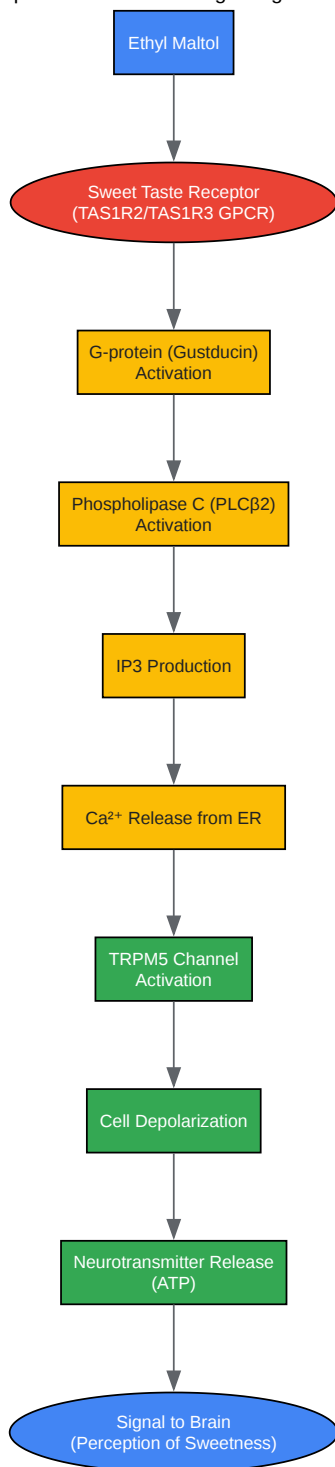
- A panel of trained assessors is presented with a range of **ethyl maltol** concentrations (e.g., 10, 30, and 60 ppm).
- Through open discussion, the panel generates a list of descriptive terms for the aroma, flavor, and aftertaste of **ethyl maltol**.
- The panel, with the guidance of a panel leader, refines this list into a final sensory lexicon, complete with clear definitions for each attribute (see Table 2 for examples). Reference standards for each attribute may be developed to anchor the panelists.
- Intensity Rating:
  - Panelists individually evaluate the intensity of each sensory attribute for each sample.
  - Intensity is rated on a 15-cm line scale anchored at the ends with "low" and "high" intensity.
  - Samples are presented in a randomized order with unique three-digit codes.
  - Panelists are required to rinse their mouths with deionized water between samples.
- Data Analysis:
  - The intensity ratings from the line scales are converted to numerical data (e.g., 0-15).
  - The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.
  - The results are often visualized using spider web plots or bar charts to create a sensory profile for each sample.

## Diagrams

## Experimental Workflow for Sensory Panel Evaluation of Ethyl Maltol



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